molecular formula C9H17ClO2 B3157150 Chloromethyl valproate CAS No. 84629-50-5

Chloromethyl valproate

Cat. No.: B3157150
CAS No.: 84629-50-5
M. Wt: 192.68 g/mol
InChI Key: UKDNQXYTITZEEI-UHFFFAOYSA-N
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Description

Chloromethyl valproate: is a derivative of valproic acid, a well-known anticonvulsant and mood-stabilizing drug this compound is characterized by the presence of a chloromethyl group attached to the valproate structure

Mechanism of Action

Target of Action

Chloromethyl valproate, similar to its parent compound valproic acid, primarily targets the γ-aminobutyric acid (GABA) neurotransmitter system and voltage-gated sodium channels . GABA is the primary inhibitory neurotransmitter in the brain, and its enhancement leads to a decrease in neuronal excitability. Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in neurons .

Mode of Action

This compound’s mode of action is multifaceted. It is believed to increase GABA levels in the brain, enhancing GABA-mediated inhibitory neurotransmission . It also blocks voltage-gated sodium channels , which can stabilize hyperexcitable neuronal membranes, inhibit repetitive neuronal firing, and decrease seizure propagation . Furthermore, it has been suggested that valproate may inhibit histone deacetylases, leading to changes in gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances GABAergic neurotransmission and inhibits the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission . This alteration in the balance of inhibitory and excitatory neurotransmission is thought to contribute to its anticonvulsant effects . Additionally, valproate has been found to affect signaling systems like the Wnt/β-catenin and ERK pathways and interfere with inositol and arachidonate metabolism .

Pharmacokinetics

Valproate, from which this compound is derived, is characterized by dose-limited absorption , nonlinear plasma protein binding , and multiple metabolic pathways of elimination . It is almost completely bioavailable, but the absorption rate varies depending on the formulation . Valproate is extensively metabolized in the liver through glucuronide conjugation, mitochondrial β-oxidation, and cytochrome P450-dependent oxidation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the frequency and severity of seizures by modulating neuronal excitability . It also has potential neuroprotective effects, possibly due to its influence on cell survival pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to drug-drug interactions . Furthermore, genetic factors may influence individual responses to the drug. It’s important to note that valproate is known to cause serious abnormalities in fetuses if taken during pregnancy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl valproate can be synthesized through the chloromethylation of valproic acid. The chloromethylation process typically involves the reaction of valproic acid with chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl valproate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Amino, thio, or alkoxy derivatives of valproate.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohol derivatives.

Properties

IUPAC Name

chloromethyl 2-propylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-3-5-8(6-4-2)9(11)12-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDNQXYTITZEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Para-formaldehyde (1 g) and zinc chloride (catalytic amount) were mixed together at 0° C. 2,2-Di-n-propylacetyl chloride (30 mole, 4.88 g) was added dropwise over 1 hour. The reaction was warmed to ambient temperature, then was heated to 50-55° C. for 6 hours. The reaction mixture continued stirring at room temperature for 16 hours. The reaction mixture was taken up with methylene chloride (5 mL) and flash chromatographed on 150 g silica gel. Elution with 1 to 5% ethyl acetate/hexane gave 3.3 g (58%) of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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